![molecular formula C18H19F2N3O4S B2591086 N-(3,4-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251676-40-0](/img/structure/B2591086.png)
N-(3,4-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
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Description
N-(3,4-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19F2N3O4S and its molecular weight is 411.42. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization
N-(3,4-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide has shown potential in pharmacological research, particularly as a κ-opioid receptor (KOR) antagonist. This compound demonstrates high affinity for human, rat, and mouse KORs and has shown potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).
Corrosion Inhibition
Research indicates that similar compounds with acetamide derivatives have been evaluated as corrosion inhibitors. These inhibitors have shown promising results in preventing corrosion in steel coupons in acidic and mineral oil mediums (Yıldırım & Cetin, 2008).
Enzyme Inhibition
Compounds containing a similar structure have been synthesized and evaluated for their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential applications in the treatment of diseases like Alzheimer's (Khalid et al., 2014).
Insecticidal Activity
Pyridine derivatives, akin to N-(3,4-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, have been studied for their insecticidal properties, showing notable efficacy against certain pests (Bakhite et al., 2014).
Anticancer Potential
Recent studies have explored the cytotoxic effects of similar sulfonamide-derived compounds on cancer cell lines, indicating their potential in cancer treatment. These compounds demonstrated significant cytotoxicity against hepatic cancer cell lines, with certain derivatives showing high safety margins (Eldeeb et al., 2022).
Antibacterial Activity
Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related to N-(3,4-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, have been synthesized and evaluated for their antibacterial potentials, showing moderate to active growth inhibition against various bacterial strains (Iqbal et al., 2017).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4S/c19-15-6-4-13(10-16(15)20)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJLAQAGVXNFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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